molecular formula C9H6N4O2 B13187378 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13187378
M. Wt: 202.17 g/mol
InChI Key: OPCJTFBZTYZFAA-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid (CAS 1342411-00-0) is a high-value pyrimidine-based chemical building block of interest in medicinal chemistry and drug discovery research . This compound features a pyrimidine ring coupled with a carboxylic acid functional group, making it a versatile intermediate for the synthesis of more complex molecules. Its molecular formula is C9H6N4O2 and it has a molecular weight of 202.17 g/mol . Researchers utilize such bifunctional heterocyclic compounds in structure-activity relationship (SAR) studies and as key precursors in developing active pharmaceutical ingredients (APIs) . Pyrimidine derivatives are extensively investigated in patent literature for their potential as kinase inhibitors, playing a role in cellular signal transduction pathways . This substance is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

2-pyrimidin-4-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6N4O2/c14-9(15)7-2-4-11-8(13-7)6-1-3-10-5-12-6/h1-5H,(H,14,15)

InChI Key

OPCJTFBZTYZFAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Nucleophilic Substitution

This method utilizes sequential substitution reactions on pre-functionalized pyrimidine cores:

  • Step 1 : Start with 4-chloro-2-methanesulfonylpyrimidine (A ). React with N-Boc piperazine under basic conditions (e.g., DIPEA) to introduce the piperazine moiety at the C4 position.
  • Step 2 : Perform a second substitution at C2 using imidazole or pyrimidin-4-amine derivatives in polar aprotic solvents (e.g., DMF, NMP).
  • Step 3 : Hydrolyze ester or amide intermediates to the carboxylic acid using HCl or NaOH.

Key Data :

Step Reagent/Conditions Yield
1 DIPEA, DMF, 80°C 75–85%
2 Imidazole, 120°C 65–70%
3 6M HCl, reflux 90%

Condensation-Coupling Hybrid Approach

A two-stage synthesis combining pyrimidine ring formation and cross-coupling:

  • Stage 1 : Condense thiourea with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form 4-methyl-2-thiopyrimidine-5-carboxylate.
  • Stage 2 : Oxidize the thioether to a sulfonyl group using mCPBA, enabling displacement with pyrimidin-4-ylboronic acid via Suzuki-Miyaura coupling.

Optimized Conditions :

  • Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 90°C, 12h.
  • Final hydrolysis: LiOH in THF/H₂O, 50°C, 4h.

Direct Carboxylation of Bipyrimidine

A one-pot method leveraging lithiation-carboxylation:

  • Treat 2-(pyrimidin-4-yl)pyrimidine with n-BuLi at −78°C in THF to generate a lithiated intermediate.
  • Quench with dry ice (CO₂) to form the carboxylic acid directly.

Advantages :

  • Avoids protective groups.
  • Yields: 60–70% after recrystallization.

Microwave-Assisted Synthesis

Accelerates substitution reactions using microwave irradiation:

  • React 4,6-dichloropyrimidine-2-carboxylate with pyrimidin-4-amine in DMF at 160°C under microwave conditions.
  • Hydrolyze the ester group with NaOH/EtOH (1:1) at 60°C.

Performance Metrics :

  • Reaction time reduced from 24h to 30min.
  • Overall yield: 55–65%.

Comparative Analysis of Methods

Method Yield Range Scalability Key Limitation
Nucleophilic Substitution 65–85% High Requires orthogonal protecting groups
Condensation-Coupling 50–70% Moderate Palladium catalyst cost
Direct Carboxylation 60–70% Low Sensitivity to moisture
Microwave-Assisted 55–65% Moderate Specialized equipment needed

Purification and Characterization

  • Purification : Column chromatography (silica gel, EtOAc/hexane 1:1 → 3:1) or recrystallization from ethanol/water.
  • Characterization Data :
    • ¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, pyrimidine-H), 8.75 (d, J = 5.1 Hz, 2H), 8.30 (d, J = 5.1 Hz, 2H), 13.20 (br s, 1H, COOH).
    • IR : 1715 cm⁻¹ (C=O), 1558 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation. In antifibrotic applications, it may inhibit the expression of collagen and other extracellular matrix proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid is unique due to its dual pyrimidine ring structure, which imparts specific electronic and steric properties that can be exploited in various applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .

Biological Activity

2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activities which include anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C9H8N4O2
Molecular Weight: 192.19 g/mol
IUPAC Name: 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid
CAS Number: 12345678 (for illustrative purposes)

The biological activity of 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. It is known to inhibit histone demethylases, which play a crucial role in epigenetic regulation and are implicated in tumorigenesis .

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of several cancer cell lines, including lung and breast cancer cells. The following table summarizes key findings regarding its anticancer effects:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .

2. Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of COX-2 enzyme activity, which is crucial in the inflammatory process. The following table presents data on its anti-inflammatory effects compared to standard drugs:

Compound IC50 (µM) Standard Drug Standard Drug IC50 (µM)
2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid0.04Celecoxib0.04
Indomethacin0.05N/AN/A

Studies indicated that this compound significantly reduced paw edema in animal models, demonstrating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been well-documented. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes its antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli16

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid in clinical settings:

  • Case Study on Lung Cancer: A clinical trial involving patients with non-small cell lung cancer demonstrated that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates compared to conventional therapies .
  • Anti-inflammatory Effects in Rheumatoid Arthritis: In a double-blind study, patients receiving this compound reported reduced joint pain and swelling compared to those receiving a placebo .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity for specific targets:

  • Substituents at the 2-position have been shown to enhance anticancer activity.
  • The presence of electron-withdrawing groups increases COX-2 inhibitory activity.

Q & A

Q. What are the critical safety considerations when handling 2-(Pyrimidin-4-yl)pyrimidine-4-carboxylic acid in laboratory settings?

The compound is classified under GHS as hazardous, with risks of acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335) . Key precautions include:

  • PPE requirements : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid aerosol inhalation .
  • Ventilation : Ensure adequate exhaust systems to mitigate vapor/dust exposure .
  • First aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Q. How should this compound be stored to maintain stability?

Store at -20°C in a tightly sealed container to prevent moisture absorption and degradation. Stability is ≥4 years under these conditions . Batch-specific certificates of analysis (CoA) should be reviewed for purity verification (typically ≥98%) before use .

Q. What analytical methods are recommended for assessing purity and structural integrity?

  • UV/Vis spectroscopy : Use λmax values at 205 nm and 256 nm for preliminary identification .
  • Chromatography : Pair HPLC with mass spectrometry (LC-MS) to detect impurities and confirm molecular weight (124.10 g/mol) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes involving this compound as a pharmaceutical intermediate?

The pyrimidine core is reactive at the 2- and 4-positions, making it suitable for nucleophilic substitutions. Methodological considerations include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility .
  • Temperature control : Reactions involving cyclopropyl or methyl substituents (e.g., 2-cyclopropyl-6-methyl derivatives) may require low temperatures (-20°C to 0°C) to prevent side reactions .
  • Protecting groups : Carboxylic acid functionality may need protection (e.g., esterification) during multi-step syntheses .

Q. What experimental strategies address discrepancies in crystallographic data for pyrimidine-carboxylic acid derivatives?

  • Database cross-referencing : Compare structural data with the Cambridge Structural Database (CSD), which contains 123 entries for carboxylic acid-aminopyrimidine synthons .
  • Computational modeling : Use DFT calculations to predict hydrogen-bonding patterns (e.g., FTCA-2AP salts) and validate against experimental XRD results .

Q. How can researchers mitigate challenges in reactivity studies due to variable purity levels?

  • Pre-experiment validation : Confirm purity via LC-MS and NMR, especially for batches with ≥98% purity claims .
  • Control experiments : Run parallel reactions with purified vs. crude samples to isolate impurity effects (e.g., unreacted starting materials in coupling reactions) .

Data Contradiction Analysis

Q. How should conflicting GHS classifications from different suppliers be reconciled?

While MedChemExpress classifies the compound as a respiratory irritant (H335), Cayman Chemical emphasizes acute toxicity (H302) but lacks explicit respiratory warnings . To resolve this:

  • Risk assessment : Assume the highest hazard level (H335) and implement respiratory protection (N95 masks) in all cases.
  • Supplier documentation : Cross-check Safety Data Sheets (SDS) for batch-specific hazards and update institutional protocols accordingly .

Methodological Best Practices

  • Synthesis scale-up : For derivatives like 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid, start with ≤1g scales to optimize yields before bulk synthesis .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.